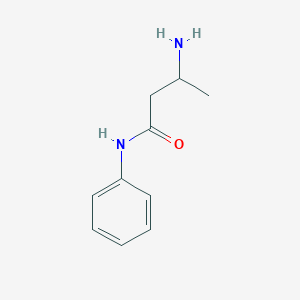
3-amino-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-N-phenylbutanamide is a chemical compound with the CAS Number: 111961-65-0 . It has a molecular weight of 178.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . Its InChI Code is 1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 178.23 .Aplicaciones Científicas De Investigación
Pharmacological Activities
Research on optical isomers of phenibut has shown differences in pharmacological effects, with R-phenibut being more potent than its racemic form in locomotor, antidepressant, and pain tests. This activity correlates with the binding affinity of phenibut enantiomers to the GABAB receptor, indicating a significant pharmacological aspect of racemic phenibut due to R-phenibut (Dambrova et al., 2008).
Chemical Analysis and Detection
Liquid chromatography-tandem mass spectrometry has been developed for the quantitative analysis of phenibut in biological matrices, demonstrating a selective and sensitive method for phenibut concentration analysis in rat brain tissue extracts (Grinberga et al., 2008).
Metabolite Production and Kinetics
Studies on the gram-positive bacterium Staphylococcus xylosus have identified metabolites derived from branched-chain amino acid catabolism, providing insights into the metabolic footprint of organisms and potentially influencing the understanding of metabolic reactions involving similar compounds (Beck et al., 2002).
Nutritional Management and Amino Acid Supplementation
The role of sodium phenylbutyrate in the treatment of urea cycle disorders has been investigated, indicating an impact on the metabolism of branched-chain amino acids. This highlights the potential for amino acid supplementation to better manage protein restriction in patients undergoing alternative pathway therapy (Scaglia, 2010).
Catalytic Reactions in Chemical Synthesis
Research on 1,3-dicarbonyl compounds, including 3-oxo-N-phenylbutanamide, has revealed their utility as efficient, low-cost, and phosphine-free ligands for Pd-catalyzed Heck and Suzuki reactions, showcasing their importance in facilitating high-turnover chemical syntheses (Cui et al., 2007).
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and more .
Propiedades
IUPAC Name |
3-amino-N-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(11)7-10(13)12-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMNRPDRVJKBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)NC1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
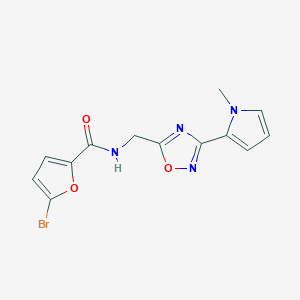
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B2673515.png)

![2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)nicotinamide](/img/structure/B2673520.png)
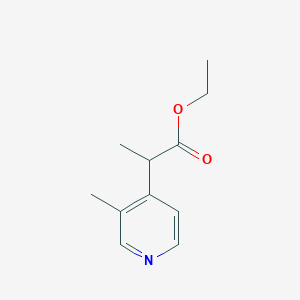
![4-(4-bromophenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2673523.png)

![1-[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-ethoxyphenyl)ethanone](/img/structure/B2673526.png)
![3-hexyl-8-(3-methoxyphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2673529.png)

![2-{[2-amino-4-(4H-1,2,4-triazol-4-yl)phenyl]amino}ethanol](/img/structure/B2673532.png)
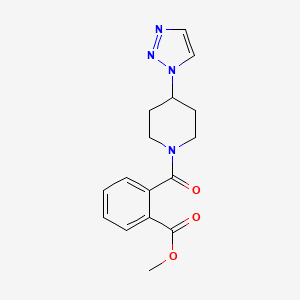
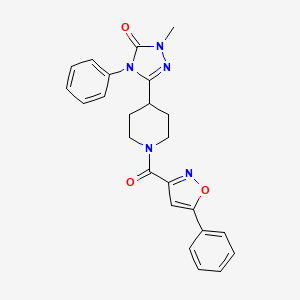
![methyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanoate](/img/structure/B2673535.png)
